REACTION_SMILES
|
[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[OH:15][C:16]([C:17](=[O:18])[OH:19])=[O:20].[OH:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:9]1[C:10](=[O:14])[CH2:11][CH2:12][CH2:13]1>>[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[C:9]1[C:10](=[O:14])[CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(O)C1CCCC1=O
|
Name
|
CCCCCCC=C1CCCC1=O
|
Type
|
product
|
Smiles
|
CCCCCCC=C1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |